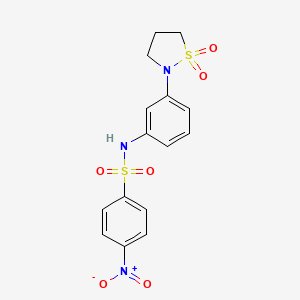

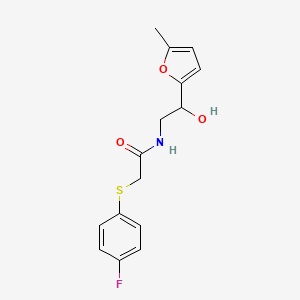

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

Compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide have been synthesized and evaluated for their biochemical properties. For example, sulfonamide derivatives have been studied for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase, showing potential for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Computational Studies and Molecular Interactions

Computational studies and molecular interaction analyses of newly synthesized sulfonamide molecules reveal insights into their structural and electronic properties. Detailed investigations, including 3D-Hirshfeld surface and 2D-fingerprint plots, help understand the type and nature of intermolecular interactions, aiding in the development of compounds with desired biochemical activities (Murthy et al., 2018).

Carbonic Anhydrase Inhibition

Research on sulfonamide-based compounds has demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. These findings suggest applications in developing new therapeutic agents targeting specific isozymes of carbonic anhydrase for the treatment of various diseases, showcasing the dual role of the primary sulfonamide functionality (Sapegin et al., 2018).

Antimicrobial and Antituberculosis Activity

Novel sulfonamide derivatives have been synthesized and screened for their antimicrobial and antituberculosis activities. Some compounds have shown high activity against Mycobacterium tuberculosis, indicating their potential as second-line antituberculosis agents (Ghorab et al., 2017).

Herbicidal Properties

Studies on sulfonamide compounds like oryzalin have demonstrated herbicidal properties, with detailed analyses of their molecular structure contributing to the understanding of their mechanism of action in inhibiting plant growth (Kang et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

It is hypothesized that the compound may inhibit the activity of cdk2, thereby affecting the cell cycle .

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely that the compound may influence cell proliferation and division .

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c19-18(20)13-5-7-15(8-6-13)26(23,24)16-12-3-1-4-14(11-12)17-9-2-10-25(17,21)22/h1,3-8,11,16H,2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDLUIAVEIPXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2592191.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2592197.png)

![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)

![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)

![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)

![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)